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molecular formula C13H11Cl2N3O2 B8502731 2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide

2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide

Cat. No. B8502731
M. Wt: 312.15 g/mol
InChI Key: DIHWTKQEQVRSQI-UHFFFAOYSA-N
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Procedure details

2,5-dichloro-4-iodopyridine (10.4 g, 37.97 mmol), 2-amino-N-methoxybenzamide (6.63 g, 39.87 mmol), cesium carbonate (14.85 g, 45.57 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (1.648 g, 2.85 mmol) were suspended in 1,4-dioxane (130 mL). Nitrogen was bubbled through the mixture for 10 minutes then diacetoxypalladium (0.426 g, 1.90 mmol) was added. Flask was purged with nitrogen 3 times and heated to reflux for 16 hours. Reaction was allowed to cool to room temperature and diluted with CH2Cl2 (100 mL) (=> _trouble_ ) + MeOH (10 mL). Mixture was filtered _(filtrate is clear)_ and washed with CH2Cl2/MeOH 9/1 (2x100 mL) => _filtrate became troubled._ Filtrate was concentrated to dryness to afford crude as a dark brown solid (17.5 g). Filtered cake seemed to contain some product. It was suspended in H2O (200 mL) and stirred for 20 minutes. It was then filtered ( _long and tricky filtration !!_ ). Solid was dissolved in CH2Cl2/MeOH ( _big volume compare to the amount of solid !! it's quite insoluble_ ), dried over MgSO4 and concentrated to dryness to afford crude product (0.5 g...) as a dark green solid. Solids were combined (18 g) and recristallised from EtOH (85 mL). Flask was left standing over the weekend. Resulting crystals were filtered, washed with Et2O and dried to afford 2-(2,5-dichloropyridin-4-ylamino)-N-methoxybenzamide (8.20 g, 69.2 %) as a dark yellow crystalline solid => _product crystallised with 1eq of EtOH._ Filtrate was concentrated. Residue (7.7 g) was recristallised from EtOH (30 mL). Hot solution was seeded with crystals, from 1st batch, and flask was left standing overnight. Resulting crystals were filtered, washed with Et2O and dried to afford a dark yellow crystalline solid (1.68 g, EN03787-82-02) => _impure material (see UPLCMS & 1H NMR 03787-82-02)_
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0456 mol
Type
reagent
Reaction Step One
Quantity
0.13 L
Type
solvent
Reaction Step Two
Quantity
0.0399 mol
Type
reactant
Reaction Step Three
Quantity
0.038 mol
Type
reactant
Reaction Step Four
Quantity
0.00285 mol
Type
catalyst
Reaction Step Five
Quantity
0.0019 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
31
reaction index
NAME
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0456 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.13 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.0399 mol
Type
reactant
Smiles
CONC(=O)C1=CC=CC=C1N
Step Four
Name
Quantity
0.038 mol
Type
reactant
Smiles
C1=C(C(=CN=C1Cl)Cl)I
Step Five
Name
Quantity
0.00285 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.0019 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CONC(=O)C1=CC=CC=C1NC2=CC(=NC=C2Cl)Cl
Measurements
Type Value Analysis
YIELD 69.18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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